5-bromo-2-(tetrahydro-2H-pyran-4-yl)isoindolin-1-one
Overview
Description
5-Bromo-2-(tetrahydro-2H-pyran-4-yl)isoindolin-1-one is a chemical compound with the molecular formula C13H14BrNO2 and a molecular weight of 296.16 g/mol . This compound is used in various research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(tetrahydro-2H-pyran-4-yl)isoindolin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoindolin-1-one derivatives, while oxidation and reduction reactions can modify the functional groups present on the molecule .
Scientific Research Applications
5-Bromo-2-(tetrahydro-2H-pyran-4-yl)isoindolin-1-one is used in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of biological pathways and interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-2-(tetrahydro-2H-pyran-4-yl)isoindolin-1-one involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(tetrahydro-2H-pyran-4-yl)isoindolin-1-one: Similar compounds include other brominated isoindolin-1-one derivatives and compounds with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of the bromine atom and the tetrahydro-2H-pyran-4-yl group, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
5-bromo-2-(oxan-4-yl)-3H-isoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2/c14-10-1-2-12-9(7-10)8-15(13(12)16)11-3-5-17-6-4-11/h1-2,7,11H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLWDYZFTXNJGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2CC3=C(C2=O)C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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